![molecular formula C12H12N2 B1336406 4,5'-Dimethyl-[2,2']bipyridinyl CAS No. 282541-27-9](/img/structure/B1336406.png)
4,5'-Dimethyl-[2,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Dimethyl-[2,2’]bipyridinyl is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond, and in this case, the compound has methyl groups attached at the 4 and 5 positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Dimethyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction proceeds under mild conditions and yields the desired bipyridine derivative.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalytic systems, such as those involving palladium or nickel, is common. These methods are optimized for high yield and purity, ensuring the efficient production of bipyridine compounds for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5’-Dimethyl-[2,2’]bipyridinyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound into different reduced forms, often used in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of bipyridine derivatives .
Scientific Research Applications
4,5’-Dimethyl-[2,2’]bipyridinyl has numerous applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s metal complexes explores their use in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5’-Dimethyl-[2,2’]bipyridinyl primarily involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Dimethyl-2,2’-bipyridine: Similar to 4,5’-Dimethyl-[2,2’]bipyridinyl but with methyl groups at the 4 and 4’ positions.
3,3’-Bipyridine: Another isomer of bipyridine with different electronic properties and coordination behavior.
Uniqueness
4,5’-Dimethyl-[2,2’]bipyridinyl is unique due to the specific positioning of its methyl groups, which can influence its electronic properties and steric effects. This positioning can affect the stability and reactivity of its metal complexes, making it a valuable compound for studying structure-activity relationships in coordination chemistry .
Properties
IUPAC Name |
4-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-13-12(7-9)11-4-3-10(2)8-14-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEVBJQKGSHJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 4,5'-Dimethyl-2,2'-bipyridine significant in the field of chemistry?
A1: 4,5'-Dimethyl-2,2'-bipyridine is a versatile ligand in coordination chemistry. It readily forms complexes with transition metals like copper and iron. This property makes it particularly useful in developing catalysts for reactions like Atom Transfer Radical Polymerization (ATRP) [, ].
Q2: How does 4,5'-Dimethyl-2,2'-bipyridine contribute to the effectiveness of ATRP catalysts?
A2: In ATRP, the choice of ligand significantly influences the catalyst's activity and control over polymerization. Studies have shown that copper-based ATRP catalysts utilizing 4,5'-Dimethyl-2,2'-bipyridine exhibit good control over the polymerization of methyl methacrylate, resulting in polymers with well-defined molecular weights and narrow polydispersity []. This control stems from the ligand's ability to modulate the electronic and steric environment around the copper center, thereby influencing the key steps of the ATRP mechanism.
Q3: Are there specific structural features of 4,5'-Dimethyl-2,2'-bipyridine that impact its effectiveness in ATRP?
A3: Yes, the position of the methyl substituents on the bipyridine ring plays a crucial role. Research suggests that 4,5'-Dimethyl-2,2'-bipyridine outperforms its 4,4'-dimethyl counterpart as a ligand in copper-mediated ATRP, yielding polymers with even lower polydispersity []. This difference highlights the importance of ligand structure optimization for achieving optimal catalytic performance in ATRP.
Q4: Beyond ATRP, are there other areas where 4,5'-Dimethyl-2,2'-bipyridine shows promise?
A4: Absolutely. The ability of 4,5'-Dimethyl-2,2'-bipyridine to form stable complexes extends to other metals like Palladium(II) []. This opens possibilities for its application in various palladium-catalyzed reactions, known for their importance in organic synthesis. While the provided research focuses on its use in ATRP and as a ligand in metal complexes, its potential applications likely extend to other areas of chemistry that utilize transition metal catalysts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



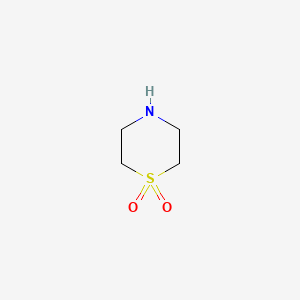
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

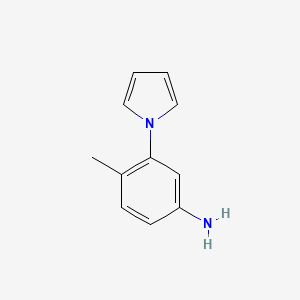
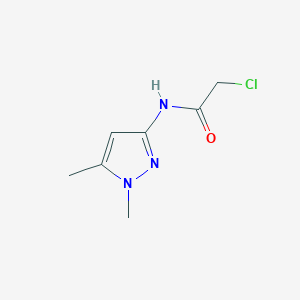
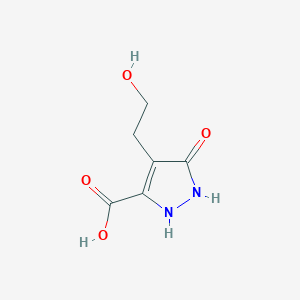

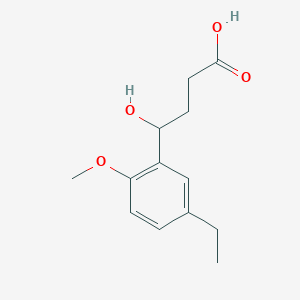
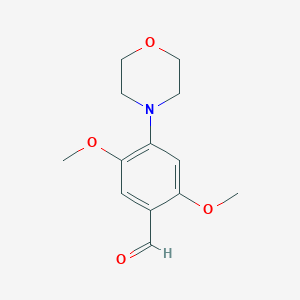
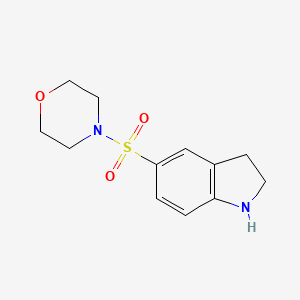
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
